6-Propoxyhexane-1-sulfonyl chloride
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Overview
Description
6-Propoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO2Cl) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxyhexane-1-sulfonyl chloride typically involves the reaction of 6-propoxyhexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{6-Propoxyhexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and safety. Continuous flow synthesis allows for better control over reaction parameters and can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Propoxyhexane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under specific conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-Propoxyhexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Propoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl Chloride: Contains a toluene (methylbenzene) group attached to the sulfonyl chloride.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl chloride.
Uniqueness
6-Propoxyhexane-1-sulfonyl chloride is unique due to its longer carbon chain and the presence of a propoxy group. This structural difference can influence its reactivity and the types of reactions it can undergo compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C9H19ClO3S |
---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
6-propoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-7-13-8-5-3-4-6-9-14(10,11)12/h2-9H2,1H3 |
InChI Key |
KVBYHMAQJSUDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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